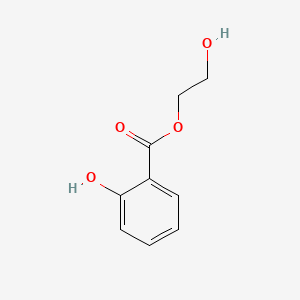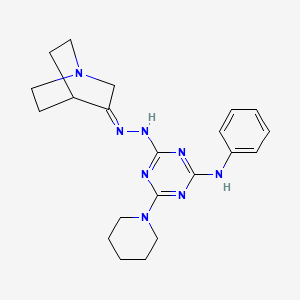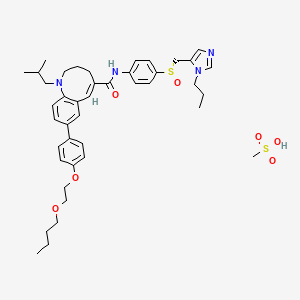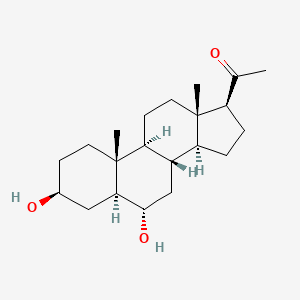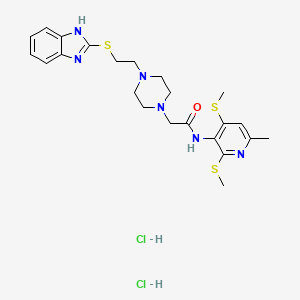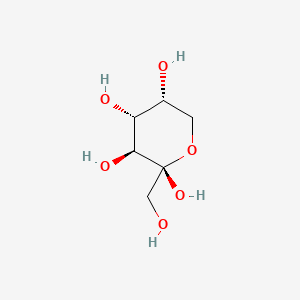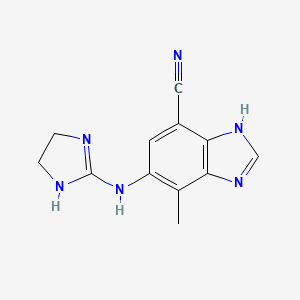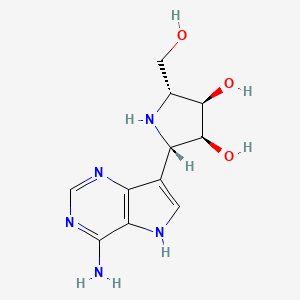
Galidesivir
Descripción general
Descripción
Synthesis Analysis
The cellular kinase phosphorylates Galidesivir into a triphosphate. This modified triphosphate is mistakenly regarded as natural triphosphate by the virus’s RNA polymerase .Molecular Structure Analysis
Galidesivir is a potent viral RNA-dependent RNA polymerase inhibitor . The structure–activity analysis showed that Galidesivir triphosphate exhibits more inhibitor activity against RdRp (PDB ID: 7BV2) by forming an attractive charge interaction with Mg 2+ 1005, U20, and ARG553 .Chemical Reactions Analysis
Galidesivir has shown broad-spectrum action in vitro with EC 50 ranging from 3 to 68 μM against approximately 20 RNA viruses in nine distinct categories, including flaviviruses, paramyxoviruses, bunyaviruses, arenaviruses .Physical And Chemical Properties Analysis
The physico-chemical properties of Galidesivir were studied using Density Functional Theory .Aplicaciones Científicas De Investigación
Treatment of SARS-CoV-2
Galidesivir has been evaluated for its efficacy in treating SARS-CoV-2, the virus responsible for COVID-19. A study using the Syrian golden hamster model showed that treatment with Galidesivir reduced lung pathology in infected animals when treatment was initiated 24 hours prior to infection .
Antiviral Activity Against Ebola
Originally developed to treat the Ebola virus, Galidesivir has shown promising results in preclinical studies against this deadly virus. It has been successful in increasing survival rates when tested on animal models .
Broad-Spectrum Antiviral Drug
Galidesivir is a nucleoside analog that inhibits the replication of RNA viruses. It has demonstrated potential as a broad-spectrum antiviral drug, showing promising results against a range of RNA viruses in preclinical studies .
In Silico Evaluation
In silico studies have been conducted to evaluate the potential inhibitory activity of Galidesivir against various viral targets. These studies help in understanding the mechanism of action and potential efficacy of the drug .
Environmental Impact of Antiviral Drugs
Research has also been conducted on the environmental impact of antiviral drugs, including Galidesivir. Understanding the environmental implications is crucial for the development and use of these drugs .
Potential Targets and Inhibitors
Galidesivir has been studied for its interaction with potential viral targets and its ability to act as an inhibitor, which is vital for its antiviral activity .
Safety And Hazards
Direcciones Futuras
Galidesivir is one of several antiviral drugs being tested for coronavirus disease 2019 . On April 9, 2020, BioCryst opened enrollment into a randomized, double-blind, placebo-controlled clinical trial to assess the safety, clinical impact, and antiviral effects of Galidesivir in patients with COVID-19 .
Propiedades
IUPAC Name |
(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFDITJFBUXZQN-KUBHLMPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Galidesivir works by binding to viral RNA polymerase where the natural nucleotide would bind, leading to the structural change in the viral enzyme due to altered electrostatic interactions. Disruption of viral RNA polymerase activity results in premature termination of the elongating RNA strand. | |
| Record name | Galidesivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11676 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Galidesivir | |
CAS RN |
249503-25-1 | |
| Record name | Immucillin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249503251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galidesivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11676 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GALIDESIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLF97F86A7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Galidesivir?
A1: Galidesivir is an adenosine nucleoside analog that exerts its antiviral activity by inhibiting viral RNA-dependent RNA polymerase (RdRp). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does Galidesivir interact with viral RdRp?
A2: Galidesivir is first phosphorylated by host kinases into its active triphosphate form. This form competes with adenosine triphosphate (ATP) for incorporation into the viral RNA chain by RdRp. [, , , , ]
Q3: What happens after Galidesivir triphosphate is incorporated into the viral RNA?
A3: While early hypotheses proposed that Galidesivir triphosphate incorporation led to immediate chain termination, recent studies indicate a more complex mechanism. Dengue-2 virus polymerase, for example, stalls while attempting to add a Galidesivir nucleotide, often accumulating truncated RNA products. While Galidesivir can be incorporated at isolated sites, consecutive incorporation is strongly disfavored, suggesting a template-sequence-dependent effect on its inhibitory action. [, ]
Q4: Does the E460D substitution in tick-borne encephalitis virus (TBEV) RdRp affect Galidesivir's efficacy?
A4: Yes, the E460D substitution in TBEV RdRp confers resistance to Galidesivir. Interestingly, this mutation also significantly attenuates the virus in mice, highlighting a potential link between RdRp and viral neurovirulence. [, ]
Q5: What is the molecular formula and weight of Galidesivir?
A5: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of Galidesivir.
Q6: What viruses has Galidesivir demonstrated efficacy against in vitro?
A6: Galidesivir exhibits a broad spectrum of in vitro antiviral activity against various RNA viruses. This includes filoviruses (Ebola and Marburg), flaviviruses (yellow fever, Zika, dengue, and tick-borne encephalitis), coronaviruses (SARS-CoV-2), and members of the Bunyavirales order. [, , , , , , , , , , , , ]
Q7: Has Galidesivir shown efficacy in animal models of viral infections?
A7: Yes, Galidesivir has shown promise in various animal models. For instance, it protected rhesus macaques from Zika virus infection, [, ] improved survival rates in rhesus monkeys challenged with Ebola virus, [] reduced lung pathology in hamsters infected with SARS-CoV-2, [] and completely protected mice from a lethal challenge with the Galidesivir-resistant TBEV mutant. [, ]
Q8: Are there any ongoing clinical trials involving Galidesivir?
A8: Yes, Galidesivir has undergone Phase 1 clinical trials to assess safety and pharmacokinetics in healthy subjects. The compound was found to be safe and well-tolerated, supporting further clinical development for Ebola, yellow fever, and potentially other viral infections. [, ]
Q9: What is the known resistance mechanism for Galidesivir in TBEV?
A9: The primary resistance mechanism identified for Galidesivir in TBEV is the E460D substitution in the viral RdRp. [, ]
Q10: Does Galidesivir show cross-resistance with other antiviral nucleoside analogs?
A10: Galidesivir-resistant TBEV did not exhibit cross-resistance to other structurally distinct antiviral nucleoside analogs like 7-deaza-2′-C-methyladenosine, 2′-C-methyladenosine, and 4′-azido-aracytidine, suggesting a specific resistance mechanism for Galidesivir. [, ]
Q11: How has computational chemistry been used in Galidesivir research?
A11: Computational techniques like molecular docking have been employed to investigate the binding interactions of Galidesivir with target proteins, such as SARS-CoV-2 RdRp and Ebola virus proteins. [, , , ] These studies provide insights into binding affinity, potential binding sites, and key interacting residues, guiding further drug design and optimization efforts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




